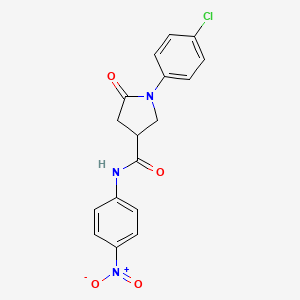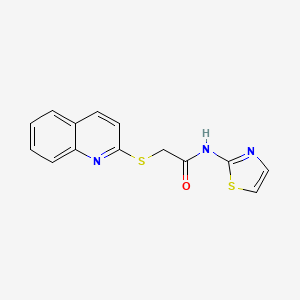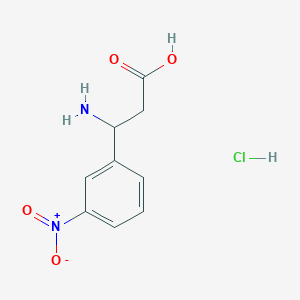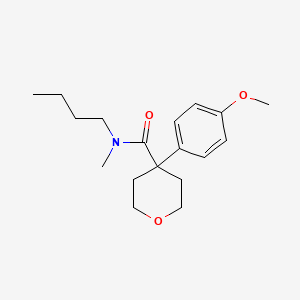
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a promising compound in the field of neuroscience. CPP-109 is a derivative of the drug vigabatrin, which has been used to treat epilepsy for many years. CPP-109 has been shown to have potential therapeutic benefits in the treatment of addiction, specifically in the treatment of cocaine addiction.
Mécanisme D'action
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to reduce the rewarding effects of cocaine and other drugs of abuse. This compound has also been shown to increase the activity of the dopamine D2 receptor, which is involved in the reward pathway in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA and dopamine, this compound has also been shown to increase the levels of the neurotransmitter glutamate in the brain. Glutamate is involved in a number of important brain functions, including learning and memory. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in the treatment of neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information about its potential therapeutic benefits and mechanism of action. In addition, this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers studying addiction and other neuropsychiatric disorders. One limitation of this compound is that it has not yet been approved for clinical use, which means that its potential therapeutic benefits have not been fully realized.
Orientations Futures
There are a number of future directions for research on 1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its potential therapeutic benefits in the treatment of addiction and other neuropsychiatric disorders. Another direction is to investigate the potential long-term effects of this compound on the brain and body. Finally, researchers may also explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione to form this compound. The final product is purified by recrystallization to obtain a pure white powder.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of addiction. Specifically, this compound has been shown to be effective in reducing cocaine use in individuals with cocaine addiction. In addition to its potential use in addiction treatment, this compound has also been studied for its potential therapeutic benefits in the treatment of other neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(8-4-13)21(24)25/h1-8,11H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZWVBOLJFPBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4990788.png)
![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)
![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)

![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)

![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4990840.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)

![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)


![3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)